An In-depth Technical Guide to the Chemical Properties of 2,6-Difluorobenzyl Alcohol
An In-depth Technical Guide to the Chemical Properties of 2,6-Difluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluorobenzyl alcohol (CAS No. 19064-18-7) is a fluorinated aromatic alcohol that serves as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the two fluorine atoms positioned ortho to the hydroxymethyl group, make it a valuable intermediate in the preparation of a wide range of specialty chemicals, materials, and, most notably, active pharmaceutical ingredients (APIs). The fluorine substituents significantly influence the molecule's reactivity, lipophilicity, and metabolic stability, making the 2,6-difluorobenzyl motif a desirable feature in modern drug design.[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-difluorobenzyl alcohol, detailed experimental protocols for its synthesis and key reactions, and an analysis of its spectroscopic data.
Chemical and Physical Properties
2,6-Difluorobenzyl alcohol is a colorless to light yellow liquid at room temperature.[3][4] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₂O | [4] |
| Molecular Weight | 144.12 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Boiling Point | 88 °C at 14 torr | [4][6] |
| Density | 1.3 g/cm³ at 25 °C | [4][7] |
| Refractive Index (n²⁰/D) | 1.495 - 1.50 | [4][6][7] |
| Flash Point | 88 °C | [6] |
| Solubility | Not miscible or difficult to mix in water | [7] |
| Stability | Stable under normal temperatures and pressures | [4][8] |
Synthesis of 2,6-Difluorobenzyl Alcohol
The synthesis of 2,6-difluorobenzyl alcohol can be achieved through various routes, with the reduction of 2,6-difluorobenzaldehyde (B1295200) or the hydrolysis of a derivative of 2,6-difluorobenzylamine (B1295058) being common methods.
Experimental Protocol: Reduction of 2,6-Difluorobenzaldehyde with Sodium Borohydride (B1222165)
This method involves the reduction of the aldehyde functional group to a primary alcohol using a mild reducing agent.
Materials:
-
2,6-Difluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., a mixture of hexane (B92381) and ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 2,6-difluorobenzaldehyde in methanol or ethanol at room temperature.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully add water to quench the excess sodium borohydride.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,6-difluorobenzyl alcohol by flash column chromatography on silica gel.
dot
Chemical Reactivity and Key Reactions
The chemical reactivity of 2,6-difluorobenzyl alcohol is primarily dictated by the hydroxyl group and the influence of the electron-withdrawing fluorine atoms on the aromatic ring. Key reactions include oxidation to the corresponding aldehyde and esterification.
Oxidation to 2,6-Difluorobenzaldehyde
The selective oxidation of 2,6-difluorobenzyl alcohol to 2,6-difluorobenzaldehyde is a crucial transformation, as the aldehyde is also a valuable synthetic intermediate. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern oxidation are typically employed to prevent over-oxidation to the carboxylic acid.
Materials:
-
2,6-Difluorobenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel
-
Diethyl ether
Procedure:
-
Suspend PCC in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add a solution of 2,6-difluorobenzyl alcohol in anhydrous dichloromethane to the PCC suspension in one portion.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to filter out the chromium residues.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2,6-difluorobenzaldehyde.
-
Further purification can be achieved by distillation or column chromatography if necessary.
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Spectroscopic Data
The structural elucidation of 2,6-difluorobenzyl alcohol and its reaction products relies heavily on spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic, benzylic, and hydroxyl protons.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| Aromatic (H3, H5) | ~6.86 | Triplet | ~8.8 Hz |
| Aromatic (H4) | ~7.23 | Multiplet | |
| Benzylic (-CH₂-) | ~4.71 | Singlet | |
| Hydroxyl (-OH) | ~3.04 | Broad Singlet |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the aromatic and benzylic carbons, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting.
| Carbon Assignment | Approximate Chemical Shift (ppm) |
| C1 (ipso, attached to -CH₂OH) | ~115 |
| C2, C6 (attached to F) | ~162 (doublet) |
| C3, C5 | ~111 (doublet) |
| C4 | ~129 (triplet) |
| -CH₂OH | ~56 |
Note: The multiplicities mentioned are due to C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum of 2,6-difluorobenzyl alcohol displays characteristic absorption bands for the hydroxyl, C-H, and C-F bonds.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydrogen-bonded) | 3200-3600 | Strong, Broad |
| Aromatic C-H stretch | 3000-3100 | Medium |
| Aliphatic C-H stretch (-CH₂-) | 2850-2960 | Medium |
| Aromatic C=C stretch | 1580-1620 | Medium |
| C-F stretch | 1100-1300 | Strong |
| C-O stretch | 1000-1200 | Strong |
Mass Spectrometry
The mass spectrum of 2,6-difluorobenzyl alcohol will show a molecular ion peak (M⁺) at m/z 144. Common fragmentation patterns for benzyl (B1604629) alcohols include the loss of a hydrogen atom (M-1), a hydroxyl radical (M-17), or water (M-18). The most prominent fragmentation is often the cleavage of the C-C bond between the aromatic ring and the benzylic carbon, leading to the formation of a stable tropylium-like cation or a substituted benzyl cation.
Safety and Handling
2,6-Difluorobenzyl alcohol is an irritant to the eyes, skin, and respiratory tract. [4][8]It is also a combustible liquid. [8]
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat. [4][8]Use in a well-ventilated area. [4][8]Avoid contact with skin and eyes. [4]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [4][8]Keep away from heat, sparks, and open flames. [4][8]* First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. [4][8] * Skin: Wash off immediately with soap and plenty of water. [4][8] * Inhalation: Move to fresh air. [4][8] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. [4] In all cases of exposure, seek medical attention. [4][8]
-
Applications in Drug Development
The 2,6-difluorobenzyl moiety is a key pharmacophore in several drug candidates. [1]Its incorporation can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of a molecule. [1][2]2,6-Difluorobenzyl alcohol is a crucial starting material for the synthesis of these compounds, including antiepileptic drugs and agents targeting the central nervous system. [1]For instance, it is a key intermediate in the synthesis of Rufinamide, a medication used for the treatment of seizures associated with Lennox-Gastaut syndrome.
Conclusion
2,6-Difluorobenzyl alcohol is a valuable and versatile chemical intermediate with well-defined chemical and physical properties. Its synthesis and subsequent reactions, such as oxidation and esterification, are fundamental transformations for accessing a variety of more complex molecules. The information provided in this technical guide, including detailed experimental protocols and spectroscopic data analysis, serves as a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the effective and safe utilization of this important building block.
References
- 1. 2,6-Difluorobenzyl alcohol(19064-18-7) 1H NMR spectrum [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 7. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 8. dergipark.org.tr [dergipark.org.tr]
